4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
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Overview
Description
4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core with a sulfonyl group attached to a piperidine ring and a benzothiazole moiety, making it a unique structure with diverse chemical properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
The primary target of GNF-Pf-542, also known as 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide, is the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3), which is predicted to be a member of the major facilitator superfamily (MFS) . This protein is involved in the transport of substances across the cell membrane and plays a crucial role in the survival and proliferation of the parasite Plasmodium falciparum .
Mode of Action
GNF-Pf-542 interacts with its target, PfMFR3, and inhibits its function . This interaction disrupts the normal functioning of the parasite’s mitochondria, leading to its death . The exact mechanism of this interaction and the resulting changes are still under investigation .
Biochemical Pathways
The affected biochemical pathway involves the mitochondrial transport system of the parasite . By inhibiting PfMFR3, GNF-Pf-542 disrupts the normal functioning of the mitochondria, affecting the energy production and survival of the parasite .
Pharmacokinetics
The pharmacokinetics of a drug refers to the movement of the drug into, through, and out of the body, including its absorption, bioavailability, distribution, metabolism, and excretion .
Result of Action
The molecular and cellular effects of GNF-Pf-542’s action involve the disruption of the normal functioning of the parasite’s mitochondria, leading to its death . This results in the effective killing of both blood- and sexual-stage P. falciparum parasites .
Biochemical Analysis
Biochemical Properties
The biochemical properties of GNF-Pf-542 are largely related to its role in biochemical reactions. It has been suggested that GNF-Pf-542 has potential anti-malarial properties
Cellular Effects
Preliminary studies suggest that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism . More detailed studies are needed to fully understand the cellular effects of GNF-Pf-542.
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Preliminary studies suggest that GNF-Pf-542 may have potential as an anti-malarial drug
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Synthesis of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives or through the Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Sulfonylation: The piperidine ring is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: Finally, the benzothiazole and sulfonylated piperidine intermediates are coupled with a benzamide derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the sulfonyl group to a sulfide.
Substitution: The benzamide and benzothiazole moieties can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as a disinfectant and antiseptic.
Bis(2-ethylhexyl) terephthalate: A plasticizer used in the production of flexible plastics.
Uniqueness
4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Unlike simpler quaternary ammonium compounds, this compound’s complex structure allows for more targeted interactions with biological molecules, potentially leading to more specific and potent effects.
Properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3S2/c1-18-4-13-25-26(15-18)35-28(30-25)22-5-9-23(10-6-22)29-27(32)21-7-11-24(12-8-21)36(33,34)31-16-19(2)14-20(3)17-31/h4-13,15,19-20H,14,16-17H2,1-3H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTCURCZDNQOOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)C=C(C=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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